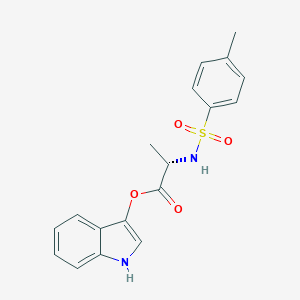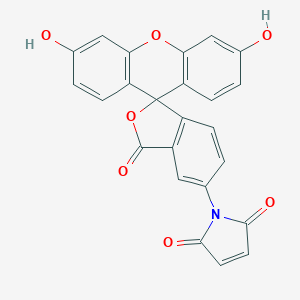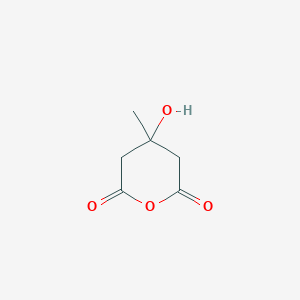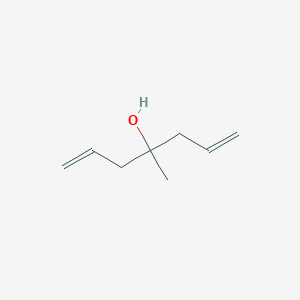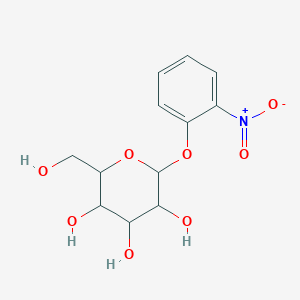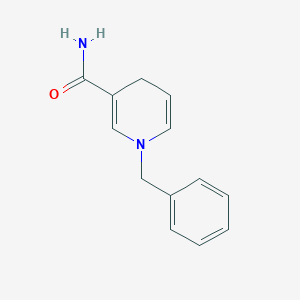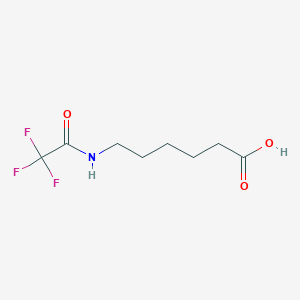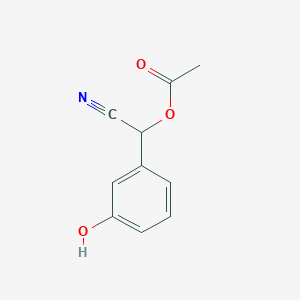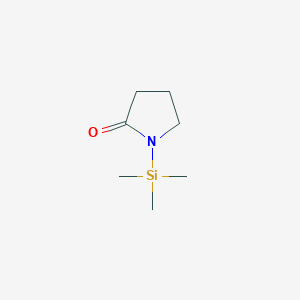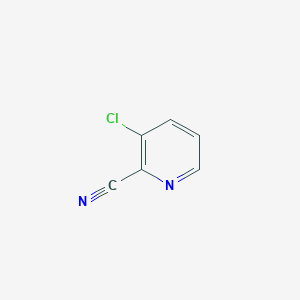
3-Chloro-2-cyanopyridine
概要
説明
3-Chloro-2-cyanopyridine is a compound that is useful in organic synthesis . It is a white to light yellow crystal powder .
Synthesis Analysis
3-Chloro-2-cyanopyridine can be synthesized from 3-Cyanopyridine N-oxide by reacting it with phosphorus oxychloride . This compound is used as a precursor to synthesize pyridine derivatives . The structure of the newly synthesized compounds is confirmed by spectral data (IR, NMR, and mass spectra) and elemental analysis .
Molecular Structure Analysis
The molecular formula of 3-Chloro-2-cyanopyridine is C6H3ClN2 . The molecular weight is 138.55 g/mol . The InChI is 1S/C6H3ClN2/c7-5-2-1-3-9-6(5)4-8/h1-3H and the Canonical SMILES is C1=CC(=C(N=C1)C#N)Cl .
Chemical Reactions Analysis
3-Chloro-2-cyanopyridine can undergo various chemical reactions. For example, it can be hydrolyzed to afford 2-chloronicotinic acid . It can also be used to synthesize 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Physical And Chemical Properties Analysis
3-Chloro-2-cyanopyridine is a white to light yellow crystal powder . Its molecular weight is 138.55 g/mol . The exact mass and monoisotopic mass are 137.9984758 g/mol . The topological polar surface area is 36.7 Ų .
科学的研究の応用
Antiproliferative Activity
3-Chloro-2-cyanopyridine: derivatives have been synthesized and evaluated for their antitumor activity. Notably, certain pyridine derivatives have shown promising results against liver carcinoma cell lines (HEPG2), indicating their potential as anticancer agents .
Synthesis of Bioactive Compounds
The pyridine core, which includes 3-Chloro-2-cyanopyridine , is a crucial component in a range of bioactive compounds. These compounds have been reported to possess various pharmacological activities, including antihypertensive, anti-inflammatory, and analgesic properties .
Topoisomerase Inhibitory Action
Some pyridine derivatives, including those derived from 3-Chloro-2-cyanopyridine , have been studied for their topoisomerase inhibitory action. This is significant for their cytotoxicity against human cancer cell lines, marking them as novel anticancer agents .
Metal Complex Formation
The ability of pyridine derivatives to form metal complexes has been explored. This property is important for the investigation of these compounds as antitumor agents due to their potential to bind with DNA/RNA .
Environmental Impact and Safety
The synthesis of 3-Chloro-2-cyanopyridine can be carried out using safer chlorinating reagents, which reduces the generation of highly polluting wastes. This makes the compound more environmentally friendly and safer for laboratory use .
Pharmaceutical Research
In pharmaceutical research, 3-Chloro-2-cyanopyridine serves as an intermediate for the development of new drugs. Its versatility allows for the creation of compounds with potential therapeutic benefits .
Safety And Hazards
3-Chloro-2-cyanopyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and avoid ingestion . It should be stored in a well-ventilated place and kept tightly closed .
特性
IUPAC Name |
3-chloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-5-2-1-3-9-6(5)4-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPLFBIGFQFIDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347474 | |
| Record name | 3-Chloropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-cyanopyridine | |
CAS RN |
38180-46-0 | |
| Record name | 3-Chloropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloropyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

